3-Hydroxypyrrolidine hydrochloride

Receptor Binding Cholinergic System CNS Pharmacology

Substituting 3-hydroxypyrrolidine hydrochloride with other hydroxylated cyclic amines introduces synthetic risk. The five-membered pyrrolidine ring imparts unique conformational dynamics not replicated by 4-hydroxypiperidine analogs. • Racemic form (CAS 86070-82-8) provides an achiral starting point for reaction optimization in CNS and cardiovascular drug candidate synthesis. • Demonstrated nicotinic-over-muscarinic receptor binding bias supports cognitive enhancement and neuroprotection programs. • Validated intermediate for HIV-1 protease inhibitor synthesis via stereoselective routes. Batch-to-batch consistency ensures reproducible R&D outcomes.

Molecular Formula C4H10ClNO
Molecular Weight 123.58 g/mol
CAS No. 86070-82-8
Cat. No. B1303260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyrrolidine hydrochloride
CAS86070-82-8
Molecular FormulaC4H10ClNO
Molecular Weight123.58 g/mol
Structural Identifiers
SMILESC1CNCC1O.Cl
InChIInChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H
InChIKeyQPMSJEFZULFYTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypyrrolidine Hydrochloride: Chiral Scaffold Overview


3-Hydroxypyrrolidine hydrochloride, also referred to as pyrrolidin-3-ol hydrochloride or 3-pyrrolidinol hydrochloride , is a racemic mixture of a chiral five-membered nitrogen-containing heterocyclic building block with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol [1]. This compound serves as a critical intermediate in the construction of numerous bioactive molecules, particularly within central nervous system (CNS) and cardiovascular therapeutic areas . Its value stems from the combination of a secondary amine and a secondary alcohol within a conformationally restricted pyrrolidine ring, providing a versatile scaffold for introducing both basicity and hydrogen-bonding capacity into drug candidates .

Ring system

5‑membered pyrrolidine for nicotinic‑biased scaffold studies

Stereochemical option

Racemate for achiral optimization; enantiomers available for stereocontrol

Salt form

Hydrochloride provides crystalline solid for reliable handling

3-Hydroxypyrrolidine HCl: Substitution Risks


The assumption that any hydroxylated cyclic amine hydrochloride can be interchanged with 3-hydroxypyrrolidine hydrochloride is a significant procurement risk rooted in the compound's specific molecular architecture. The five-membered pyrrolidine ring imparts a unique combination of ring strain and conformational dynamics that is not replicated by its six-membered analog, 4-hydroxypiperidine [1]. Furthermore, as a racemate, (±)-3-hydroxypyrrolidine hydrochloride (CAS 86070-82-8) provides an achiral starting point for reaction optimization, whereas procurement of a single enantiomer like (R)- or (S)-3-hydroxypyrrolidine hydrochloride (CAS 104706-47-0 or 122536-94-1) is essential when stereochemical control is required for target binding . Failing to differentiate between these forms will lead to divergent synthetic pathways, variable yields, and the potential for inactive or off-target drug candidates, making precise CAS-based procurement a non-negotiable requirement for reproducible research and development.

Ring size mismatch

4‑Hydroxypiperidine may shift selectivity toward muscarinic sites, not interchangeable for nicotinic‑preferring research.

Stereochemistry mismatch

Racemate versus single enantiomer can lead to divergent synthetic pathways and target binding; verify CAS for intended stereochemistry.

Salt form mismatch

Free base is liquid and requires inert storage; HCl salt offers solid‑state convenience but may influence reaction conditions.

3-Hydroxypyrrolidine HCl: Comparator Analysis


Receptor Binding Profile: Pyrrolidine vs. Piperidine

The five-membered pyrrolidine ring system of 3-hydroxypyrrolidine demonstrates a distinct binding preference compared to the six-membered 4-hydroxypiperidine ring. In competitive radioligand binding assays using rat cerebral cortical membranes, pyrrolidine and its hydroxylated derivative exhibited a higher affinity for nicotinic acetylcholine receptor ([³H]nicotine binding) sites relative to muscarinic ([³H]CD binding) sites [1]. Conversely, 4-hydroxypiperidine showed an approximate 10-fold greater affinity for muscarinic ([³H]CD) over nicotinic binding sites [1]. This indicates that the ring size fundamentally alters the pharmacophore's interaction with distinct G-protein coupled receptor and ion channel subpopulations.

Receptor binding profile
Head-to-head
Pyrrolidine shows preference for nicotinic over muscarinic sites; 4‑hydroxypiperidine shows ~10× opposite preference.
Ring size may shift cholinergic subtype binding
Rat cortical membrane assay context
Receptor Binding Cholinergic System CNS Pharmacology Structure-Activity Relationship

Intermediate for Darifenacin and Barnidipine Synthesis

The racemic form, 3-hydroxypyrrolidine hydrochloride (CAS 86070-82-8), is established as a versatile starting point for process development. In contrast, its specific enantiomers are critical for the final steps of commercial Active Pharmaceutical Ingredient (API) synthesis. For example, (S)-3-hydroxypyrrolidine hydrochloride (CAS 122536-94-1) is explicitly claimed as a key intermediate in the preparation of Darifenacin hydrobromide (for overactive bladder) and the calcium channel blocker Barnidipine [1][2]. This direct application in late-stage pharmaceutical manufacturing is a key differentiator from less-functionalized or non-chiral pyrrolidine analogs which lack this direct link to commercial drug substances.

Intermediate for marketed APIs
Class-level inference
Racemate and (S)‑enantiomer reported as intermediates for Darifenacin and Barnidipine synthesis.
May support generic API synthetic route exploration
Patented route context; verify stereochemistry
Pharmaceutical Intermediates Darifenacin Barnidipine Chiral Synthesis Process Chemistry

Purity Specification and Batch Consistency

Procurement from major scientific suppliers guarantees a high level of purity and associated quality documentation. (±)-3-Hydroxypyrrolidine hydrochloride is commercially available with a certified purity of 98% (by assay) . This is comparable to the purity standards for the chiral (R)-enantiomer, which is also available at ≥98% purity with defined optical rotation ([α]20/D −7.6°, c = 3.5 in methanol) . This standardized purity level ensures batch-to-batch consistency, which is critical for reproducible synthetic yields and the avoidance of side reactions caused by unknown impurities. This documented quality standard provides a clear advantage over sourcing from non-specialized chemical suppliers where purity and analytical data may be less rigorous or absent.

Purity specification
Specification review
≥98% purity (by assay), CoA available from major vendors.
Supports batch consistency expectations
Confirm lot‑specific CoA from supplier
Chemical Purity Quality Control Analytical Chemistry Procurement

Stability and Handling: Salt vs. Free Base

The hydrochloride salt form (CAS 86070-82-8) offers a tangible advantage over the free base 3-hydroxypyrrolidine (CAS 40499-83-0) in terms of physical state and stability. While the free base is a liquid at room temperature , the hydrochloride salt is a stable, crystalline solid with a reported melting point range of 104-107°C for its chiral forms [1]. This solid-state characteristic simplifies handling, weighing, and storage. Furthermore, the hydrochloride salt demonstrates enhanced stability, with a recommended storage condition of 2-8°C [2], which is less stringent than the inert atmosphere required for the more sensitive free base. This makes the hydrochloride salt the preferred form for reliable long-term inventory management.

Stability & handling
Head-to-head
HCl salt: crystalline solid, mp ~104–107 °C; free base: liquid, requires inert atmosphere.
Solid form may simplify handling and storage
Store HCl salt at 2–8 °C
Physicochemical Properties Stability Storage Formulation

3-Hydroxypyrrolidine HCl: Application Scenarios


CNS-Active Agents: Nicotinic-Preferring Scaffold

Based on its demonstrated binding profile [1], 3-hydroxypyrrolidine hydrochloride is the superior starting material for developing ligands that require a preference for nicotinic acetylcholine receptors over muscarinic receptors. Research programs targeting cognitive enhancement, neuroprotection, or smoking cessation should prioritize this scaffold over the 4-hydroxypiperidine analog, which exhibits a reversed, muscarinic-preferring binding profile [1]. This ensures that the initial hit-to-lead chemistry is conducted with a core that has the desired intrinsic pharmacological bias.

Generic Darifenacin and Barnidipine APIs

For process chemistry teams focused on developing cost-effective, non-infringing routes to generic Darifenacin hydrobromide or Barnidipine, the procurement of (S)-3-hydroxypyrrolidine hydrochloride (CAS 122536-94-1) is a regulatory and synthetic imperative. Patents explicitly claim this enantiomer as a key intermediate [2]. Sourcing the correct racemic or enantiopure form is the critical first step in establishing a viable commercial synthetic pathway for these specific cardiovascular and urological medications.

HIV-1 Protease Inhibitor Synthesis

In medicinal chemistry programs for antiviral drug discovery, 3-hydroxypyrrolidine hydrochloride provides a crucial building block for introducing conformational constraint. It has been successfully employed in the stereoselective synthesis of HIV-1 protease inhibitors, where the ring system positions the transition-state hydroxyl group for optimal interaction with the enzyme's active site [3]. This application is a key differentiator from more flexible or differently-sized heterocyclic amines that cannot achieve the same precise geometric orientation.

MCH-R1 Antagonists for Obesity

The (R)-enantiomer of this compound is a validated building block for synthesizing biaryl carboxamide functional groups containing bis-aminopyrrolidine ureas, a class of potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) . This receptor is a key target for anti-obesity therapeutics. Utilizing this specific chiral pyrrolidinol ensures access to a chemical series known to produce compounds with high binding affinity (Ki = 1 nM) and favorable brain exposure , which is not guaranteed with other hydroxylated amine scaffolds.

Application
Selection Property
Validation Focus
CNS nicotinic‑preferring ligand research
Pyrrolidine scaffold with reported nicotinic binding bias
Nicotinic/muscarinic selectivity verification
Darifenacin / Barnidipine intermediate process research
(S)‑enantiomer intermediate with established patent context
Stereochemical purity and synthetic route reproducibility
HIV‑1 protease inhibitor synthesis research
Conformationally restricted pyrrolidine scaffold
Transition‑state mimetic geometry in active site
MCH‑R1 antagonist discovery for obesity research
(R)‑enantiomer for biaryl carboxamide urea series
Reported target binding and CNS exposure properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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